Cas no 52278-65-6 (2'-(3,4-dihydroxy-phenyl)-5,7,5',7'-tetrahydroxy-2,8'-(4,5-dihydroxy-m-phenylene)-bis-chromen-4-one)

The compound 2'-(3,4-dihydroxy-phenyl)-5,7,5',7'-tetrahydroxy-2,8'-(4,5-dihydroxy-m-phenylene)-bis-chromen-4-one is a complex flavonoid derivative characterized by multiple hydroxylated aromatic rings and a bis-chromenone core. Its structural features suggest strong antioxidant potential due to the high density of phenolic hydroxyl groups, which are known to scavenge reactive oxygen species. The extended conjugation system may also contribute to UV absorption properties, making it of interest in photostability studies. Its polyhydroxylated nature could enhance solubility in polar solvents, facilitating formulation in aqueous systems. The presence of multiple functional groups provides potential sites for further chemical modification, allowing tailored applications in medicinal chemistry or material science research.
2'-(3,4-dihydroxy-phenyl)-5,7,5',7'-tetrahydroxy-2,8'-(4,5-dihydroxy-m-phenylene)-bis-chromen-4-one structure
52278-65-6 structure
Product Name:2'-(3,4-dihydroxy-phenyl)-5,7,5',7'-tetrahydroxy-2,8'-(4,5-dihydroxy-m-phenylene)-bis-chromen-4-one
CAS No:52278-65-6
MF:C30H18O12
MW:570.456729412079
CID:2061013
Update Time:2025-06-09

2'-(3,4-dihydroxy-phenyl)-5,7,5',7'-tetrahydroxy-2,8'-(4,5-dihydroxy-m-phenylene)-bis-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 2'-(3,4-dihydroxy-phenyl)-5,7,5',7'-tetrahydroxy-2,8'-(4,5-dihydroxy-m-phenylene)-bis-chromen-4-one
    • 3',4',4''',5,5'',5''',7,7''-Octahydroxy-8,3'''-biflavone
    • 5′,8”-Biluteolin
    • 4H-1-Benzopyran-4-one, 8-[5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • Inchi: 1S/C30H18O12/c31-13-6-17(34)27-20(37)9-24(41-25(27)7-13)12-3-14(29(40)22(39)5-12)26-18(35)8-19(36)28-21(38)10-23(42-30(26)28)11-1-2-15(32)16(33)4-11/h1-10,31-36,39-40H
    • InChI Key: BRFJUPCQCZSTEU-UHFFFAOYSA-N
    • SMILES: OC1C=C2OC(C3C=C(C4C5OC(C6C=C(O)C(O)=CC=6)=CC(C=5C(O)=CC=4O)=O)C(O)=C(O)C=3)=CC(C2=C(O)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 42
  • XLogP3: 2.458

Experimental Properties

  • Density: 1.772±0.06 g/cm3(Predicted)
  • Boiling Point: 1007.1±65.0 °C(Predicted)
  • pka: 5.86±0.40(Predicted)

2'-(3,4-dihydroxy-phenyl)-5,7,5',7'-tetrahydroxy-2,8'-(4,5-dihydroxy-m-phenylene)-bis-chromen-4-one Pricemore >>

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